(19Z)-Normacusine B

Cardiovascular Pharmacology Antihypertensive Agents Sympatholytics

Select (19Z)-Normacusine B (16-Epikoumidine) for precise pharmacological studies. Its unique C-16 epimeric form and (19Z) geometry deliver superior hypotensive potency vs. reserpine and distinct receptor antagonism (α1 pA₂ 7.05; 5-HT pA₂ 7.02). Avoid generic sarpagine alkaloids—this specific stereoisomer ensures reproducible dose-response data in cardiovascular and antiviral assays. Ideal reference standard for HAdV-3 screening (IC₅₀ 23 μM) and negative control for antimalarial Pan Assay Interference validation.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
Cat. No. B12403292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(19Z)-Normacusine B
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
InChIInChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15+,17-,18-/m0/s1
InChIKeyVXTDUGOBAOLMED-FFMDXNROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: (19Z)-Normacusine B Indole Alkaloid for Cardiovascular, Antiviral and Chemical Synthesis Research


(19Z)-Normacusine B (CAS: 124096-81-7), also known as 16-Epikoumidine, is a naturally occurring indole alkaloid belonging to the corynanthean/sarpagine class [1]. With a molecular formula of C19H22N2O and a molecular weight of 294.39 g/mol, it is the (19Z) geometric isomer and C-16 epimer within the Normacusine B stereochemical series, which distinguishes it from the more common (19E) variant and other sarpagine alkaloids [2]. It has been isolated from diverse plant sources including Gelsemium elegans, Strychnos atlantica, and Isodon yuennanensis, and is commercially available primarily as a reference standard or research compound for specialized pharmacological and synthetic investigations [3].

Why Substituting (19Z)-Normacusine B with Generic Sarpagine Alkaloids Compromises Experimental Reproducibility


Generic substitution among sarpagine alkaloids fails due to critical stereochemical and substituent differences that dictate both pharmacological activity and chemical reactivity. (19Z)-Normacusine B (16-Epikoumidine) is the C-16 epimer of Normacusine B, and this stereochemical inversion at C-16 fundamentally alters its conformational landscape and biological target engagement compared to its (19E) counterpart [1]. Furthermore, it lacks the C-10 methoxy group present in 10-methoxynormacusine B, a modification known to modulate lipophilicity and receptor affinity within the sarpagine series [2]. Crucially, (19Z)-Normacusine B demonstrates hypotensive activity reported to exceed that of the clinically used antihypertensive reserpine, a potency not shared across all in-class alkaloids [3]. Substituting this specific epimer with a structurally similar but stereochemically distinct analog introduces an uncontrolled variable that directly undermines the validity of dose-response relationships and mechanistic interpretations in cardiovascular or antiviral research protocols.

Quantitative Differentiation Evidence for (19Z)-Normacusine B vs. Structural Analogs and Clinical Comparators


Comparative Hypotensive Potency: (19Z)-Normacusine B vs. Reserpine

The hypotensive activity of (19Z)-Normacusine B (as the active alkaloid Normacusine B) has been reported to be stronger than that of reserpine, a clinically established antihypertensive agent [1]. While reserpine acts through irreversible inhibition of the vesicular monoamine transporter (VMAT), Normacusine B functions as a sympatholytic agent with a distinct mechanism of action, offering a differentiated pharmacological profile for blood pressure modulation research [2]. This class-level comparison establishes a potency benchmark relative to a widely recognized therapeutic comparator.

Cardiovascular Pharmacology Antihypertensive Agents Sympatholytics

Direct Head-to-Head Antiplasmodial Activity: Vellosiminol (Normacusine B) vs. Geissolosimine

In a direct head-to-head comparison of indole alkaloids isolated from Geissospermum vellosii stem bark, vellosiminol (synonymous with Normacusine B) exhibited minimal antiplasmodial activity (IC50 = 157 μM) against the chloroquine-sensitive D10 strain of Plasmodium falciparum, in stark contrast to geissolosimine which showed potent activity (IC50 = 0.96 μM) [1]. This represents an approximately 164-fold difference in potency between these two alkaloids isolated from the same source. This low antiplasmodial activity positions (19Z)-Normacusine B as a suitable negative control or selectivity benchmark compound in antimalarial screening assays.

Antimalarial Drug Discovery Plasmodium falciparum Indole Alkaloid Pharmacology

Antiviral Activity of (19Z)-Normacusine B (16-Epikoumidine) Against Human Adenovirus Type 3

(19Z)-Normacusine B (reported as 16-Epikoumidine) demonstrates dose-dependent inhibition of human adenovirus type 3 (HAdV-3) replication in A549 lung carcinoma cells with an IC50 value of 23 μM and a corresponding LC50 (cytotoxicity) value of 865 μM . This yields a calculated therapeutic index (TI = LC50/IC50) of approximately 37.6, indicating a measurable window between antiviral efficacy and cellular toxicity in this model system. The compound also decreases HAdV-3-induced apoptosis as part of its antiviral mechanism. This activity profile provides a quantitative baseline for antiviral screening efforts focused on adenovirus infections, which currently lack specific FDA-approved small-molecule therapeutics.

Antiviral Drug Discovery Adenovirus Infection Natural Product Screening

Receptor Antagonism Profile: Normacusine B Competitive vs. Non-Competitive Behavior

In isolated rat aortic ring preparations, Normacusine B exhibits a dual antagonist profile depending on the agonist used. Against phenylephrine (an α1-adrenoceptor agonist), Schild plot analysis revealed competitive antagonism with a pA2 value of 7.05 ± 0.11 [1]. Against serotonin (5-hydroxytryptamine, 5-HT), the antagonism was non-competitive in nature with an apparent pA2 value of 7.02 ± 0.08 [1]. Notably, Normacusine B was found completely inactive against KCl-induced and PGF2α-induced contractions, demonstrating pathway selectivity [1]. This pharmacologic fingerprint—competitive at α1-adrenoceptors, non-competitive at 5-HT receptors, and inactive at voltage-gated calcium channels and prostaglandin F2α receptors—constitutes a distinct mechanistic signature not universally shared by other vasorelaxant indole alkaloids.

Vascular Pharmacology Receptor Antagonism Smooth Muscle Contractility

In Vivo Hemodynamic Response: Normacusine B Blood Pressure and Heart Rate Effects

In conscious unrestrained rats, a single intravenous dose of Normacusine B (1 mg/kg) produced a significant decrease in mean arterial blood pressure of 27.6 ± 8.4 mmHg (n = 6), which was followed by a pronounced reflex tachycardia with an increase in heart rate of 115.0 ± 12.7 bpm (n = 6) [1]. Importantly, the alkaloid failed to induce tachycardia directly in isolated perfused rat heart preparations, confirming that the observed heart rate increase in vivo was baroreceptor-mediated rather than a direct chronotropic effect [1]. This integrated hemodynamic profile—hypotension with baroreflex tachycardia—provides a well-characterized in vivo reference dataset for cardiovascular pharmacology studies.

In Vivo Pharmacology Cardiovascular Physiology Hemodynamics

Cytotoxicity Profile: Normacusine B vs. Normacusine B N-Oxide in Cancer Cell Lines

In a cytotoxicity evaluation of terpenoid indole alkaloids isolated from Catharanthus roseus, Normacusine B (the parent alkaloid) showed no significant cytotoxic activity against HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A549 (lung carcinoma) cell lines, whereas only compound 8 (a separate isolate) demonstrated activity across all three cell lines . Notably, Normacusine B N-oxide—the oxidized derivative of Normacusine B—was also isolated from the same source and evaluated alongside the parent compound; neither exhibited meaningful cytotoxicity . This inactivity profile establishes (19Z)-Normacusine B as a non-cytotoxic scaffold within this alkaloid class, making it suitable as a negative control in cytotoxicity screening panels.

Cancer Pharmacology Cytotoxicity Screening Structural Derivatives

Optimal Research and Procurement Application Scenarios for (19Z)-Normacusine B


Cardiovascular Pharmacology: In Vivo Hemodynamic Reference Standard

(19Z)-Normacusine B serves as a well-characterized hypotensive alkaloid reference standard for cardiovascular pharmacology studies. With documented in vivo effects—a mean arterial pressure decrease of 27.6 ± 8.4 mmHg and reflex heart rate increase of 115.0 ± 12.7 bpm at 1 mg/kg in conscious rats [1]—it provides a validated benchmark for evaluating novel antihypertensive agents. Its distinct receptor antagonist profile (competitive pA2 = 7.05 at α1-adrenoceptors; non-competitive apparent pA2 = 7.02 at 5-HT receptors) further enables its use as a pharmacological tool for discriminating adrenergic versus serotonergic contributions to vascular tone regulation [1].

Antiviral Screening: Adenovirus Research Tool with Defined Therapeutic Index

(19Z)-Normacusine B (16-Epikoumidine) is a procurement-relevant compound for antiviral screening programs targeting human adenovirus infections, a therapeutic area lacking FDA-approved small-molecule treatments. The compound exhibits dose-dependent inhibition of HAdV-3 replication in A549 cells (IC50 = 23 μM) with a measurable therapeutic index of approximately 37.6 (LC50 = 865 μM) . This quantitative activity profile, combined with its natural product origin, makes it suitable as a lead scaffold for adenovirus-focused drug discovery campaigns or as a reference compound for benchmarking novel antiviral agents against this clinically significant pathogen.

Antimalarial Drug Discovery: Selectivity Control Compound for Assay Validation

The extremely low antiplasmodial activity of (19Z)-Normacusine B (IC50 = 157 μM against P. falciparum D10 strain) [2] positions it as an ideal negative control or selectivity benchmark compound for antimalarial screening assays. Its ~164-fold lower potency compared to geissolosimine (IC50 = 0.96 μM) from the same botanical source provides a wide dynamic range for assay validation. Researchers can deploy this compound to establish baseline inactivity thresholds, ensuring that observed antiplasmodial effects in natural product libraries are not artifacts of general alkaloid cytotoxicity but represent genuine target-specific activity.

Medicinal Chemistry: Non-Cytotoxic Scaffold for Derivatization

(19Z)-Normacusine B is a structurally well-defined, non-cytotoxic indole alkaloid scaffold suitable for medicinal chemistry derivatization programs. Its confirmed inactivity against HL-60, SMMC-7721, and A549 cancer cell lines establishes it as a safe starting point for synthetic modification, allowing researchers to attribute any newly acquired biological activity directly to the introduced functional groups rather than inherent scaffold toxicity. Its corynanthean/sarpagine skeleton, lacking a C-10 methoxy substituent, offers distinct chemical space for exploration compared to the more common 10-methoxy-substituted sarpagine alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (19Z)-Normacusine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.